Fmoc-beta-hophe(4-br)-oh

Peptide conformational design Peptidomimetics Protease resistance

Incorrect substitution with α-amino acids or unsubstituted β-homophenylalanine disrupts backbone geometry, halogen bonding, and proteolytic stability-compromising SAR studies, hydrogels, or crystal phasing. - **β³-Backbone**: Extra methylene enhances proteolytic stability vs. α-analogs. - **4-Bromo Substituent**: Enables halogen bonding (gel mechanics) and SAD/MAD phasing (Br anomalous scatter). - **≥98% HPLC**: Minimizes deletion sequences in microwave SPPS; documented [α]D²⁵ = -18.5 ± 2º ensures stereochemical integrity.

Molecular Formula C25H22BrNO4
Molecular Weight 480.3 g/mol
Cat. No. B12814629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-hophe(4-br)-oh
Molecular FormulaC25H22BrNO4
Molecular Weight480.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O
InChIInChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)
InChIKeySZPFLELHTJMABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-beta-hophe(4-br)-oh: Protected β-Homo Amino Acid


Fmoc-beta-hophe(4-br)-oh (Fmoc-4-bromo-β-homophenylalanine) is an Fmoc-protected, non-natural β³-amino acid derivative featuring an extended backbone by one methylene unit between the α-carbon and carboxyl group relative to standard α-amino acids. The 4-bromophenyl side chain introduces a heavy halogen substitution at the para position. This compound is primarily used as a building block in Fmoc solid-phase peptide synthesis (SPPS) for the construction of β-peptides and peptidomimetics with enhanced proteolytic stability and modified conformational preferences. The L-isomer (CAS 270062-86-7) is the most commonly referenced configuration for peptide incorporation .

β³-amino acid building block for Fmoc-SPPS
Extended backbone for peptidomimetic design
4-bromophenyl side chain: heavy-atom probe
Supports halogen bonding and X-ray phasing studies
L-isomer for stereochemical control
Defined optical rotation supports enantiomer verification

Why Fmoc-beta-hophe(4-br)-oh Substitution Fails


Generic substitution of Fmoc-beta-hophe(4-br)-oh with Fmoc-4-bromo-α-phenylalanine (Fmoc-Phe(4-Br)-OH) or unsubstituted Fmoc-β-homophenylalanine is scientifically unsound for procurement decisions. First, the extended β³-backbone introduces an additional methylene unit that alters backbone geometry, hydrogen bonding patterns, and proteolytic susceptibility of the resulting peptide—properties not reproducible with α-amino acid analogs. Second, the 4-bromo substituent confers distinct halogen bonding capacity and increased molecular polarizability compared to unsubstituted β-homophenylalanine, which has been shown to modulate supramolecular assembly and mechanical properties in Fmoc-amino acid gel systems [1]. Third, β-elimination side reactions during base-mediated Fmoc deprotection are a known vulnerability for peptides bearing electron-withdrawing Cβ substituents [2]; the structural context of the β³-backbone with a 4-bromobenzyl substituent creates a unique reactivity profile that cannot be inferred from α-amino acid analogs. These three structural determinants collectively dictate that substitution with closely related compounds will yield different synthetic outcomes, peptide conformations, and material properties.

Backbone architecture
Target: β³-backbone
Substitute: Fmoc-Phe(4-Br)-OH (α-backbone)
One additional methylene alters backbone geometry, hydrogen bonding, and reported proteolytic-stability context. α-amino acid analogs may not transfer these properties.
Side-chain functionality
Target: 4-bromophenyl
Substitute: Fmoc-β-homophenylalanine (unsubstituted)
Bromine enables halogen bonding and anomalous scattering; unsubstituted analogs lack these capacities. Reported gel mechanical properties differ based on halogen polarizability.
Deprotection reactivity
Target: β³-4-bromobenzyl context
Substitute: α-amino acid analogs
Electron-withdrawing Cβ substituents may influence β-elimination during Fmoc removal. Reactivity profile may not be inferred from α-amino acid analog data.

Fmoc-beta-hophe(4-br)-oh Differentiation Evidence


β³- vs α-Amino Acid Backbone Geometry

Fmoc-beta-hophe(4-br)-oh differs from Fmoc-4-bromo-α-phenylalanine (Fmoc-Phe(4-Br)-OH) by the insertion of one methylene unit between the α-carbon and carboxyl group, yielding a β³-amino acid backbone. This structural modification alters backbone length, eliminates the α-amino acid chiral center's steric constraints at the amide bond, and confers substantial resistance to proteolytic degradation in β-peptide sequences [1][2]. The unsubstituted β-homophenylalanine analog (Fmoc-L-β-homophenylalanine) has a molecular weight of 401.46 g/mol compared to 480.36 g/mol for the 4-bromo derivative , reflecting the bromine substitution's contribution to molecular mass and steric bulk.

Backbone geometry
Cross-study comparable
β³: additional methylene vs α-backbone; MW +78.90 g/mol for Br substitution
Supports proteolytic-stability and conformation context in β-peptides
Class-level inference from β-peptide literature
Peptide conformational design Peptidomimetics Protease resistance

SPPS Coupling Efficiency: β³-Bromoaryl Amino Acids

β³-Amino acids exhibit slower coupling kinetics in SPPS compared to α-amino acids due to increased steric hindrance and reduced nucleophilicity of the β-amine. Fmoc-beta-hophe(4-br)-oh specifically requires extended coupling times or double-coupling protocols for efficient incorporation. Microwave-assisted SPPS has been demonstrated as an effective method for β³-amino acid coupling, with protocols incorporating Fmoc-L-β-homophenylalanine at 20–40 μmol scale using Fmoc-protected β-amino acids on TentaGel resin . The 4-bromo substituent further increases steric bulk relative to unsubstituted Fmoc-β-homophenylalanine, which may necessitate additional coupling optimization. The target compound is supplied at ≥98% HPLC purity , which is critical for minimizing deletion sequences in SPPS of β-peptides where coupling efficiency is already rate-limiting.

SPPS coupling
Class-level inference
≥98% HPLC purity; β³-amino acids require extended coupling vs α-amino acids
High purity reduces deletion-sequence risk in slower β³-coupling contexts
Microwave-assisted SPPS on TentaGel resin reported for related analogs
Solid-phase peptide synthesis β-peptide coupling SPPS optimization

Halogen Bonding in Supramolecular Assembly

Single-crystal X-ray structures of p-halogenated Fmoc phenylalanines demonstrate that the 4-bromo substituent participates in halogen bonding interactions that influence supramolecular organization in the solid state. In a comparative crystallographic study of p-halogenated Fmoc phenylalanine derivatives, amino acids exhibiting halogen bonding produced gels with the strongest mechanical properties, with all gelation parameters rankable according to halogen atom polarizability [1]. While this study examined α-amino acid derivatives, the 4-bromophenyl moiety present in Fmoc-beta-hophe(4-br)-oh is structurally identical with respect to the halogen bonding donor site, enabling class-level inference of similar supramolecular behavior. In contrast, unsubstituted Fmoc-β-homophenylalanine lacks this halogen bonding capacity entirely.

Halogen bonding
Class-level inference
Br > Cl > F polarizability rank in p-halogenated Fmoc phenylalanine gel series
May support tunable supramolecular assembly via bromine-specific halogen bonding
Based on α-amino acid crystallography; β³-context requires validation
Supramolecular chemistry Hydrogel materials Halogen bonding

Chiral Purity and Optical Rotation

The L-isomer of Fmoc-beta-hophe(4-br)-oh (CAS 270062-86-7) exhibits a specific optical rotation of [α]D25 = -18.5 ± 2º (C=1 in DMF) . This quantitative stereochemical specification enables procurement of chirally defined material and serves as a quality control metric to verify stereochemical integrity upon receipt. In contrast, the D-isomer (CAS 331763-76-9) would exhibit opposite optical rotation, and the unsubstituted analog Fmoc-L-β-homophenylalanine has different optical rotation values (not directly comparable due to altered electronic environment from bromine substitution). The defined optical rotation specification provides a verifiable differentiator for ensuring the correct enantiomer is procured for stereospecific peptide synthesis applications.

Optical rotation
Specification review
[α]D25 = −18.5 ± 2º (C=1 in DMF) for L-isomer
Verifiable quality-control metric for enantiomeric identity
Opposite sign expected for D-isomer; unsubstituted analog not directly comparable
Chiral purity Stereochemical integrity Quality control

Fmoc-beta-hophe(4-br)-oh Procurement Scenarios


Protease-Resistant β-Peptide SAR with 4-Bromo Aryl

Researchers synthesizing β-peptides for structure-activity relationship (SAR) studies should procure Fmoc-beta-hophe(4-br)-oh when the target sequence requires both (a) the enhanced proteolytic stability conferred by the β³-backbone [1] and (b) a 4-bromophenyl side chain for halogen bonding interactions or as a heavy atom probe for X-ray crystallography. Unsubstituted Fmoc-β-homophenylalanine cannot provide the bromine-specific electronic and steric properties, while Fmoc-Phe(4-Br)-OH lacks the β³-backbone geometry and proteolytic resistance. This scenario is supported by the compound's ≥98% HPLC purity specification suitable for SAR-grade peptide synthesis .

Tunable Peptide Hydrogels via Halogen Bonding

Materials scientists developing Fmoc-peptide-based supramolecular hydrogels should select Fmoc-beta-hophe(4-br)-oh when the experimental design requires halogen bonding capacity to modulate gel mechanical properties. Crystallographic evidence demonstrates that p-brominated Fmoc amino acids exhibit halogen bonding that enhances gel strength compared to non-halogenated or weaker halogen (F, Cl) analogs [2]. The β³-backbone provides additional conformational flexibility that may influence self-assembly morphology. Unsubstituted Fmoc-β-homophenylalanine lacks the requisite halogen bonding donor site for this application.

Bromine Anomalous Scattering for X-ray Phasing

Structural biologists requiring experimental phasing for β-peptide crystal structures should procure Fmoc-beta-hophe(4-br)-oh as a bromine-containing building block for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing. The 4-bromo substituent provides a heavy atom with significant anomalous scattering signal (Br K-edge ~0.92 Å), while the β³-backbone maintains the desired peptide conformational properties. Fmoc-Phe(4-Br)-OH could provide the bromine signal but would alter backbone geometry and proteolytic stability profiles [1]. The defined optical rotation specification [α]D25 = -18.5 ± 2º ensures stereochemical integrity for accurate structural interpretation.

Microwave-Assisted SPPS of β³-Peptide Libraries

Medicinal chemistry groups synthesizing β³-peptide libraries via microwave-assisted SPPS should procure Fmoc-beta-hophe(4-br)-oh at the ≥98% HPLC purity grade to minimize deletion sequences and failed couplings. β³-Amino acids exhibit slower coupling kinetics than α-amino acids, making starting material purity especially critical for successful library synthesis. The 4-bromo substitution provides a distinct structural variant within the library that cannot be replicated by unsubstituted Fmoc-β-homophenylalanine. Procurement of material with documented optical rotation specification enables batch-to-batch stereochemical verification.

Application
Selection Property
Validation Focus
Protease-resistant β-peptide SAR
β³-backbone with 4-bromophenyl
Proteolytic-stability context and halogen-bonding probe
Tunable peptide hydrogels
4-bromophenyl halogen bonding donor
Gel mechanical property modulation vs unsubstituted analog
X-ray anomalous scattering phasing
Bromine heavy atom (K-edge ~0.92 Å)
SAD/MAD phasing with stereochemical integrity
Microwave-assisted SPPS libraries
≥98% HPLC purity grade
Coupling efficiency and batch-to-batch stereochemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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